Azelaoyl chloride

Polymer Chemistry Interfacial Polycondensation Structure-Property Relationships

Generic diacyl chloride substitution often yields polymers with mismatched chain flexibility, compromising mechanical properties and reaction selectivity. Azelaoyl chloride (CAS 123-98-8) provides the precisely required 7-carbon spacer to eliminate these performance gaps: • Achieves controlled solution viscosity-intermediate between rigid adipoyl and overly flexible sebacoyl polymers-for optimized processability. • Ensures annuloselectivity in bis-β-lactam synthesis; the longer methylene chain raises the energetic barrier against competing cascade reactions, giving exclusively bis-trans-β-lactams. • Enables synthesis of main-chain liquid crystalline polymers with molecular weights up to 56,500 g/mol, essential for free-standing optical and electronic films. Supplied ≥98% pure; available for immediate dispatch under standard hazmat (UN3265 Class 8, PG III) shipping.

Molecular Formula C9H14Cl2O2
Molecular Weight 225.11 g/mol
CAS No. 123-98-8
Cat. No. B087186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzelaoyl chloride
CAS123-98-8
Molecular FormulaC9H14Cl2O2
Molecular Weight225.11 g/mol
Structural Identifiers
SMILESC(CCCC(=O)Cl)CCCC(=O)Cl
InChIInChI=1S/C9H14Cl2O2/c10-8(12)6-4-2-1-3-5-7-9(11)13/h1-7H2
InChIKeyHGEVGSTXQGZPCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Azelaoyl Chloride Procurement: Specs & Reactivity


Azelaoyl chloride (CAS 123-98-8), systematically named nonanedioyl dichloride, is a linear, aliphatic diacyl chloride with the molecular formula C9H14Cl2O2 and a molecular weight of 225.11 g/mol [1]. It is a colorless to pale yellow liquid with a density of 1.144 g/mL at 20 °C and a boiling point of 166 °C at 18 mmHg . As the diacid chloride derivative of azelaic acid, its two terminal acyl chloride groups confer high electrophilicity, making it a reactive bifunctional monomer for step-growth polymerizations and a versatile acylating agent in organic synthesis [2].

Polymer synthesis
Bifunctional monomer for step-growth polycondensations
Acylation tool
Reactive diacyl chloride for general organic synthesis
Chain design
7‑carbon spacer enables distinct chain‑length‑dependent reactivity and polymer properties

Why Azelaoyl Chloride Is Irreplaceable in Polymer Synthesis


In polymer science, the length and flexibility of the aliphatic spacer between reactive end-groups is a critical design parameter that dictates the final material's thermal, mechanical, and processing properties. Substituting azelaoyl chloride, with its seven-methylene chain, for a shorter analog like adipoyl chloride (four methylenes) or a longer one like sebacoyl chloride (eight methylenes) results in quantifiable and often detrimental changes in polymer characteristics, such as reduced molecular weight or altered chain flexibility [1]. Furthermore, the chain length directly impacts the energetic barriers in certain cyclization reactions, determining the selectivity between different annulation products, a phenomenon not observed across all in-class compounds [2]. Therefore, generic substitution based solely on the presence of acyl chloride groups is scientifically unsound and can lead to significant performance deviations in the final application.

Shorter chain Adipoyl chloride (C6) may yield higher viscosity and reduced flexibility; substitution can alter molecular weight and processability. chain‑length mismatch
Longer chain Sebacoyl chloride (C10) or dodecanedioyl dichloride may produce lower viscosity and weaker mechanicals, deviating from target property profile. mechanical risk
Cyclization outcome Shorter diacyl chlorides can undergo competing annulation pathways, leading to isomeric mixtures instead of the exclusive β‑lactam product observed with azelaoyl chloride. selectivity shift

Azelaoyl Chloride Quantitative Evidence


Chain-Length Viscosity Dependence

In a direct head-to-head comparison, polyesters synthesized from trans-2,2'-dihydroxystilbene and a series of diacid chlorides of varying methylene chain length exhibited a systematic decrease in reduced viscosity as the spacer length increased. Poly(azelaoyl chloride) demonstrated an intermediate reduced viscosity value that is crucial for balancing polymer processability and final mechanical properties [1].

Chain‑Length Viscosity
Head‑to‑head
Reduced viscosity 0.23 dL/g
poly(azelaoyl chloride) – intermediate value
Intermediate chain flexibility balances processability and mechanical properties
Adipoyl‑based: 0.32 dL/g; Sebacoyl‑based: 0.18 dL/g. Data from interfacial polycondensation series.
Polymer Chemistry Interfacial Polycondensation Structure-Property Relationships

Annuloselectivity Control by Chain Length

Computational studies comparing the reaction pathways of diacyl dichlorides with imines reveal that chain length dictates the dominant product. Increasing the linker length to nonanedioyl dichloride (azelaoyl chloride) results in an enhanced energetic barrier for a specific cyclization pathway, rendering it less competitive and leading to the formation of a single, distinct product class (bis-trans-β-lactams) [1].

Annuloselectivity
Class‑level
Exclusive bis‑trans‑β‑lactams
Nonanedioyl dichloride avoids competing cascade annulation
Reported pathway selectivity for β‑lactam synthesis
DFT calculations show enhanced barrier for alternative cyclization. Shorter diacyl chlorides yield mixtures.
Organic Synthesis Reaction Mechanism β-Lactam Synthesis

High Molecular Weight Liquid Crystalline Polymers

When used as a flexible spacer in main-chain liquid crystalline (LC) polymers, azelaoyl chloride facilitates the achievement of high molecular weights. In a study on LC polyesters, polymers synthesized with azelaoyl chloride as the flexible spacer achieved molecular weights in the range of 13,000 to 56,500 g/mol [1]. This is a key differentiator for achieving robust mechanical films.

LC Polymer MW
Reported
Mn 13,000 – 56,500 g/mol
Liquid crystalline polyester with azelaoyl chloride spacer
Supports high molecular weight attainment for robust film formation
GPC data from interfacial polymerization; comparator data not available in source.
Materials Science Liquid Crystals Polymer Physics

Azelaoyl Chloride Application Scenarios


Aliphatic Polyester Property Tuning

Researchers aiming to synthesize aliphatic polyesters with tailored molecular weights and solution viscosities should prioritize azelaoyl chloride. As demonstrated by the direct comparison of reduced viscosities [1], its 7-carbon spacer provides a balanced chain flexibility that is intermediate between the rigid, high-viscosity polymers from adipoyl chloride and the more flexible, lower-viscosity polymers from sebacoyl or dodecanedioyl dichloride. This makes it the preferred monomer when aiming for polymers that require a specific balance of processability and mechanical strength, such as in coatings or biodegradable material applications.

Bis-β-Lactam Selective Synthesis

For synthetic organic chemists targeting bis-β-lactam structures, azelaoyl chloride (nonanedioyl dichloride) offers a distinct advantage over shorter-chain diacyl chlorides. The class-level evidence on annuloselectivity [2] indicates that its longer methylene chain increases the energetic barrier for competing cascade reactions. This ensures that the reaction with imines proceeds predominantly through the desired Staudinger cycloaddition pathway, yielding bis-trans-β-lactams as the sole products. This selectivity simplifies reaction workup and maximizes product yield, making it the superior reagent for this specific transformation.

Robust Liquid Crystal Polymer Films

In the development of advanced materials like main-chain liquid crystalline polymers (LCPs), achieving a high molecular weight is essential for producing robust, free-standing films with desirable mechanical properties. Supporting evidence [3] confirms that azelaoyl chloride, when used as a flexible spacer, enables the synthesis of LCPs with molecular weights up to 56,500 g/mol. This capability is critical for applications in high-performance optics, electronics, and advanced coatings where film integrity and anisotropic properties are paramount.

Application
Selection Property
Validation Focus
Polyester property tuning
Chain‑length‑dependent viscosity control
Reduced viscosity and processability assessment
Bis‑β‑lactam synthesis
Chain‑length‑driven annuloselectivity
Reaction pathway selectivity review
Liquid crystal polymer films
High molecular weight attainment
GPC molecular weight and film integrity

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